molecular formula C40H26N4O7 B5136401 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide

Cat. No.: B5136401
M. Wt: 674.7 g/mol
InChI Key: IXKPUUQAYQWXQJ-UHFFFAOYSA-N
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Description

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C39H26N4O6. This compound is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the nitration of benzoyl compounds, followed by amide formation and subsequent coupling reactions to introduce the anthracene and phenyl groups. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve large-scale nitration and coupling processes, utilizing advanced equipment to maintain reaction efficiency and safety.

Chemical Reactions Analysis

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen gas, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target proteins and affecting cellular pathways. The compound’s structure allows it to bind to specific sites on macromolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide can be compared with other nitrobenzoyl and anthracene derivatives. Similar compounds include:

  • 4-nitro-N-(2-(4-nitrobenzoyl)amino)phenyl)benzamide
  • 3-nitro-N-(4-(3-nitrobenzoyl)amino)phenyl)benzamide
  • 2-nitro-N-(3-(2-nitrobenzoyl)amino)phenyl)benzamide These compounds share structural similarities but differ in the position and number of nitro groups, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications.

Properties

IUPAC Name

2-nitro-N-[4-[9-[4-[(2-nitrobenzoyl)amino]phenyl]-10-oxoanthracen-9-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N4O7/c45-37-29-9-1-5-13-33(29)40(34-14-6-2-10-30(34)37,25-17-21-27(22-18-25)41-38(46)31-11-3-7-15-35(31)43(48)49)26-19-23-28(24-20-26)42-39(47)32-12-4-8-16-36(32)44(50)51/h1-24H,(H,41,46)(H,42,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKPUUQAYQWXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5[N+](=O)[O-])C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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